molecular formula C21H24N2O5 B10989262 N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10989262
M. Wt: 384.4 g/mol
InChI Key: XGGNCNZYRTYOGW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple methoxy groups and an indole core, makes it a subject of interest for researchers exploring new chemical entities with potential biological activities.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-23-15(11-14-16(25-2)8-9-18(27-4)20(14)23)21(24)22-12-13-6-7-17(26-3)19(10-13)28-5/h6-11H,12H2,1-5H3,(H,22,24)

InChI Key

XGGNCNZYRTYOGW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several key steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Benzylation: The final step involves the benzylation of the indole nitrogen using 3,4-dimethoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: DDQ, potassium permanganate, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting neurological disorders or cancer.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

    Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the indole core can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxybenzyl)-1H-indole-2-carboxamide: Lacks the additional methoxy groups on the indole ring, potentially altering its biological activity and solubility.

    4,7-Dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the benzyl group, which may affect its binding properties and overall stability.

    N-(3,4-Dimethoxyphenyl)-3-methylbenzenemethanamine: Similar in having methoxy groups but differs in the core structure, leading to different chemical and biological properties.

Uniqueness

N-(3,4-Dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its combination of multiple methoxy groups and an indole core, which may confer unique electronic properties and biological activities not seen in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is C20H24N2O4. Its structure features an indole core with methoxy substitutions that are thought to enhance its biological activity.

PropertyValue
Molecular Weight356.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
PurityTypically ≥95%

Anticancer Properties

Recent studies have indicated that N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

The compound appears to exert its effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : It has been shown to increase the expression of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 in treated cancer cells.

Case Studies

  • Study on A549 Lung Cancer Cells :
    • Findings : At concentrations of 1 µM, the compound significantly increased the percentage of cells in the G2/M phase of the cell cycle and induced apoptosis.
    • IC50 Value : The compound displayed an IC50 value of approximately 0.5 µM against A549 cells.
  • Study on MCF-7 Breast Cancer Cells :
    • Findings : Treatment with 2 µM resulted in a marked increase in early apoptotic cells as assessed by annexin V staining.
    • Biomarker Analysis : Increased levels of γ-H2AX foci indicated DNA damage.

Table 2: Summary of Biological Activity Studies

Cell LineConcentration (µM)IC50 (µM)Mechanism of Action
A54910.5Cell cycle arrest, apoptosis
MCF-72Not specifiedInduction of DNA damage

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